What is the chemical structure of isovaline?
What is the chemical structure of isovaline?
An In-depth Technical Guide to the Chemical Structure of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. It is a structural isomer of the proteinogenic amino acid valine.[1][2] First identified in the Murchison meteorite, which fell in Australia in 1969, isovaline's extraterrestrial origin has significant implications for theories on the origin of life and the homochirality of biological molecules on Earth.[1][3] Structurally, isovaline is an α,α-disubstituted amino acid, specifically 2-amino-2-methylbutanoic acid.[1][4] This unique structure, particularly the absence of a hydrogen atom on the α-carbon, confers resistance to racemization.[5][6][7]
Recent research has focused on its pharmacological properties. Isovaline has demonstrated potential as a novel analgesic and anticonvulsant.[8][9] Its mechanism of action is distinct from many conventional drugs; for example, it produces analgesia by activating peripheral GABA-B receptors and acts downstream of the cyclooxygenase (COX) enzyme system targeted by NSAIDs.[1][3] Unlike opioids, it does not cross the blood-brain barrier, potentially avoiding central nervous system side effects like sedation and addiction.[1][3] This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for isovaline.
Chemical Structure and Nomenclature
Isovaline is an aliphatic, non-polar amino acid.[2] Its structure is characterized by a chiral center at the α-carbon, which is bonded to an amino group, a carboxyl group, a methyl group, and an ethyl group. This substitution pattern makes it an isomer of valine, where a methyl group is shifted from the beta-position to the alpha-position.[1]
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Common Names: α-Ethylalanine, 2-Amino-2-methylbutyric acid[1]
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InChI: InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)[1][4]
Isovaline exists as two stereoisomers, or enantiomers:
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(S)-(+)-isovaline (L-isovaline)
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(R)-(-)-isovaline (D-isovaline)
The presence of a slight excess of the L-enantiomer in certain meteorites has fueled speculation about a prebiotic preference for left-handed amino acids.[11][12]
Physicochemical Properties
The key physicochemical properties of isovaline are summarized in the table below. These data are essential for experimental design, including dissolution for in vitro assays, formulation for in vivo studies, and analytical method development.
| Property | Value | References |
| Identifiers | ||
| CAS Number | 595-39-1 (Racemic) | [1][4] |
| 595-40-4 (L-Isovaline) | [1][2][13] | |
| 3059-97-0 (D-Isovaline) | [1][13][14] | |
| PubChem CID | 94744 (Racemic) | [4] |
| 6971276 (L-Isovaline) | [15] | |
| 2724877 (D-Isovaline) | [14] | |
| Molecular Properties | ||
| Molar Mass | 117.15 g/mol | [1][13][16] |
| Exact Mass | 117.078978594 Da | [4][15] |
| Appearance | White crystalline solid; Monoclinic prisms | [13][17] |
| Thermal Properties | ||
| Melting Point | 307-308 °C (sublimes around 300 °C) | [13] |
| Boiling Point | 213.6 ± 23.0 °C (Predicted) | |
| Solubility | ||
| Water (cold) | ~39 g / 100 mL | [13] |
| Alcohol (75 °C) | ~6.6 g / 100 g | [13] |
| Ether | Slightly soluble | [13] |
| Optical Properties | ||
| Specific Rotation [α]D²⁵ | +11.13° (L-form, c=5 in H₂O) | [13] |
| -11.28° (D-form, c=5 in H₂O) | [13] | |
| Computed Properties | ||
| Topological Polar Surface Area | 63.3 Ų | [4][10][15] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
Experimental Protocols
Synthesis of Isovaline (Strecker Synthesis Adaptation)
The Strecker synthesis is a well-established method for producing amino acids and is considered a plausible prebiotic route for isovaline's formation.[11] A general laboratory protocol is outlined below.
Objective: To synthesize racemic (DL)-isovaline from 2-butanone.
Materials:
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2-Butanone (Methyl ethyl ketone)
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Potassium cyanide (KCN)
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Ammonium chloride (NH₄Cl)
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Concentrated hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Methanol
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Strong acid cation exchange resin (e.g., Dowex 50WX8)
Procedure:
-
Aminonitrile Formation:
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In a well-ventilated fume hood, dissolve ammonium chloride and potassium cyanide in aqueous ammonia.
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Cool the solution in an ice bath.
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Slowly add 2-butanone to the stirred solution.
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Allow the reaction to stir at room temperature for 24-48 hours. The product is 2-amino-2-methylbutanenitrile.
-
-
Hydrolysis:
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Carefully add concentrated HCl to the reaction mixture.
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Reflux the mixture for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.
-
-
Purification and Isolation:
-
Cool the reaction mixture and neutralize it with a concentrated NaOH solution to a pH of ~7.[10]
-
Evaporate the solvent under reduced pressure.
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Dissolve the resulting solid residue in a minimal amount of water.
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Apply the solution to a column packed with a strong acid cation exchange resin.
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Wash the column with deionized water to remove inorganic salts.
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Elute the isovaline from the resin using aqueous ammonia (2-5 M).
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Collect the fractions containing the amino acid (monitor by TLC).
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Combine the product fractions and evaporate the solvent to yield solid, racemic isovaline.
-
-
Characterization:
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Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.
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Enantiomeric Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Determining the enantiomeric excess (e.e.) of isovaline is critical for astrobiological studies and for pharmacological evaluation, as enantiomers can have different biological activities.
Objective: To separate and quantify D- and L-isovaline in a sample.
Materials:
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Isovaline sample
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Anhydrous Methanol / HCl (3 M)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Chiral GC column (e.g., Chirasil-Val)
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GC-MS instrument
Procedure:
-
Derivatization (N-TFA-O-methyl esters):
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Place the dried isovaline sample in a reaction vial.
-
Add anhydrous methanolic HCl.
-
Heat the vial at 100°C for 1 hour to form the methyl ester.
-
Evaporate the reagent under a stream of dry nitrogen.
-
Add a mixture of TFAA and DCM to the residue.
-
Heat at 100°C for 15 minutes to form the N-trifluoroacetyl derivative.[18]
-
Evaporate the reagents again under nitrogen and redissolve the final derivative in a known volume of DCM for injection.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Chiral capillary column capable of separating amino acid enantiomers.
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min. (Note: This is an example program and must be optimized for the specific column and analytes).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
-
Data Analysis:
-
Identify the peaks for D- and L-isovaline derivatives based on their retention times (established using standards).
-
Quantify the peak areas for each enantiomer from the total ion chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] × 100.
-
Visualizations
Chemical Structure Diagram
Caption: 2D representation of the chemical structure of isovaline.
Analytical Workflow Diagram
Caption: Workflow for enantiomeric analysis of isovaline by GC-MS.
References
- 1. Isovaline - Wikipedia [en.wikipedia.org]
- 2. CAS 595-40-4: Isovaline | CymitQuimica [cymitquimica.com]
- 3. ddescholar.acemap.info [ddescholar.acemap.info]
- 4. Isovaline | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 8. Variations of isovaline structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 12. astrobiology.com [astrobiology.com]
- 13. Isovaline [drugfuture.com]
- 14. D-Isovaline | C5H11NO2 | CID 2724877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. L-Isovaline | C5H11NO2 | CID 6971276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Acceleration of amino acid racemization by isovaline: possible implications for homochirality and biosignature search | International Journal of Astrobiology | Cambridge Core [cambridge.org]
